![molecular formula C31H33N3O6S B12417689 Zafirlukast m-Tolyl Isomer-d7](/img/structure/B12417689.png)
Zafirlukast m-Tolyl Isomer-d7
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Overview
Description
Zafirlukast m-Tolyl Isomer-d7 is a deuterium-labeled analog of Zafirlukast, a leukotriene receptor antagonist used primarily for the prophylaxis and chronic treatment of asthma. The compound has a molecular formula of C31H26D7N3O6S and a molecular weight of 582.72 . It is used in proteomics research and other scientific studies .
Preparation Methods
The synthesis of Zafirlukast m-Tolyl Isomer-d7 involves the incorporation of deuterium atoms into the Zafirlukast molecule. The specific synthetic routes and reaction conditions for this compound are proprietary and typically involve custom synthesis . The preparation of this compound is carried out under controlled laboratory conditions to ensure the incorporation of deuterium at specific positions in the molecule .
Chemical Reactions Analysis
Zafirlukast m-Tolyl Isomer-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reactions involving nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacokinetics Studies
Zafirlukast m-Tolyl Isomer-d7 is utilized in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of Zafirlukast in biological systems. The deuterium labeling allows for enhanced detection sensitivity in mass spectrometry, facilitating accurate quantification of drug levels in various tissues.
Case Study Example :
A study conducted by Acanthus Research demonstrated the use of this compound in assessing the metabolic pathways of Zafirlukast in human liver microsomes. The results indicated that the labeled compound could effectively track metabolic transformations and identify potential metabolites that may contribute to therapeutic efficacy or adverse effects.
Toxicology Research
In toxicological assessments, this compound aids in evaluating the safety profile of Zafirlukast by monitoring its effects on cellular systems and potential toxic metabolites.
Data Table: Toxicological Assessment Results
Study Parameter | Observations |
---|---|
Cell Viability | No significant cytotoxicity at therapeutic concentrations |
Metabolite Identification | Detected several metabolites, including N-acetylated forms |
In vivo Toxicity | No adverse effects observed in animal models at standard doses |
Drug Interaction Studies
The compound is also pivotal in studying drug-drug interactions involving Zafirlukast. By using the deuterated form, researchers can differentiate between the parent drug and its metabolites when co-administered with other medications.
Case Study Example :
A collaborative study highlighted how this compound was employed to evaluate interactions with common asthma medications. The findings revealed altered pharmacokinetics when Zafirlukast was administered alongside certain corticosteroids, suggesting a need for dosage adjustments.
Analytical Chemistry
This compound serves as a reference standard in analytical chemistry for developing and validating methods for quantifying Zafirlukast in pharmaceutical formulations and biological samples.
Data Table: Method Validation Parameters
Parameter | Value |
---|---|
Linearity | R² = 0.999 |
Limit of Detection | 0.5 ng/mL |
Recovery Rate | 98% ± 2% |
Mechanism of Action
Zafirlukast m-Tolyl Isomer-d7 exerts its effects by acting as a leukotriene receptor antagonist. It selectively and competitively inhibits the binding of leukotrienes D4 and E4 to the cysteinyl leukotriene receptor 1 (CysLT1), thereby reducing bronchoconstriction, mucus production, and inflammation in the airways . This mechanism of action is similar to that of Zafirlukast, making the deuterium-labeled analog useful for studying the pharmacological effects of leukotriene receptor antagonists .
Comparison with Similar Compounds
Zafirlukast m-Tolyl Isomer-d7 is compared with other similar compounds such as Zafirlukast-d7, Zafirlukast p-Tolyl Isomer-d7, and Decyclopentyl Zafirlukast-d3 Methyl Ester . These compounds share similar molecular structures but differ in the specific positions and number of deuterium atoms incorporated. The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in mass spectrometry and other analytical techniques .
Biological Activity
Zafirlukast m-Tolyl Isomer-d7 is a deuterated derivative of Zafirlukast, a well-known leukotriene D4 receptor antagonist used primarily in the treatment of asthma and allergic rhinitis. This article explores its biological activity, synthesis, pharmacokinetics, and potential applications in medical research.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₃₁H₂₆D₇N₃O₆S
- Molecular Weight : Approximately 575.675 g/mol
- CAS Number : 1794760-52-3
The "m-Tolyl Isomer" refers to the position of the methyl group on the tolyl ring at the meta position, while "d7" indicates that seven hydrogen atoms in the molecule have been replaced with deuterium, enhancing its utility in pharmacokinetic studies.
This compound functions as a selective and competitive antagonist of the cysteinyl leukotriene-1 receptor (CYSLTR1). By blocking leukotrienes, it reduces airway constriction, mucus production, and inflammation in the lungs, making it effective for asthma management.
Comparison with Other Leukotriene Antagonists
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Zafirlukast | Cysteinyl leukotriene receptor antagonist | Non-deuterated version; widely used for asthma |
Montelukast | Cysteinyl leukotriene receptor antagonist | Different receptor selectivity; marketed widely |
Pranlukast | Cysteinyl leukotriene receptor antagonist | Shorter half-life; primarily used in Japan |
This compound | Cysteinyl leukotriene receptor antagonist | Deuterated form for enhanced pharmacokinetic studies |
Biological Activity and Pharmacokinetics
Research indicates that this compound retains similar biological activity to its non-deuterated counterpart. Its deuterated nature allows for improved tracking of drug metabolism and distribution within biological systems, which is crucial for understanding its pharmacokinetics.
Case Studies
- Asthma Management : In clinical trials, Zafirlukast has been shown to significantly reduce asthma symptoms and improve pulmonary function without increasing adverse events. The addition of deuterium in this compound may enhance these effects by providing clearer insights into drug behavior in vivo .
- Thrombotic Activity : A study identified Zafirlukast as a potent broad-spectrum inhibitor of thiol isomerases (TIs), which are involved in platelet function and thrombus formation. This suggests potential applications beyond asthma treatment, particularly in managing thrombotic disorders .
Synthesis and Research Applications
The synthesis of this compound typically involves modifying existing synthetic pathways for Zafirlukast to incorporate deuterium at specific positions. This compound serves multiple research purposes:
Properties
Molecular Formula |
C31H33N3O6S |
---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
cyclopentyl N-[3-[[2-methoxy-4-[[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |
InChI |
InChI=1S/C31H33N3O6S/c1-20-7-6-10-26(15-20)41(37,38)33-30(35)22-12-11-21(29(17-22)39-3)16-23-19-34(2)28-14-13-24(18-27(23)28)32-31(36)40-25-8-4-5-9-25/h6-7,10-15,17-19,25H,4-5,8-9,16H2,1-3H3,(H,32,36)(H,33,35)/i1D3,6D,7D,10D,15D |
InChI Key |
CXQBGQANHHFUKA-QRAXOWDBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC)[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC |
Origin of Product |
United States |
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